2-(Azetidin-3-ylidene)propan-1-ol

Description

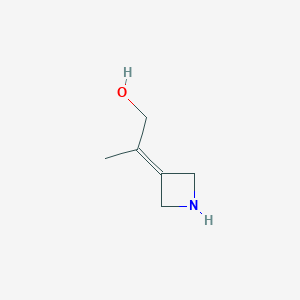

2-(Azetidin-3-ylidene)propan-1-ol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a conjugated ylidene (C=N) group and a propan-1-ol substituent. This structure confers unique reactivity and stereoelectronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

2-(azetidin-3-ylidene)propan-1-ol |

InChI |

InChI=1S/C6H11NO/c1-5(4-8)6-2-7-3-6/h7-8H,2-4H2,1H3 |

InChI Key |

PLSUECHEGNNYAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CNC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylidene)propan-1-ol typically involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using a DBU-catalyzed reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylidene)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-ylidene)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylidene)propan-1-ol involves its interaction with various molecular targets. The azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(azetidin-3-ylidene)propan-1-ol:

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol

- Structure : Contains a pyrazole ring substituted with chloro and nitro groups, linked to a propan-1-ol chain.

- Key Differences : The pyrazole ring (five-membered, two adjacent nitrogen atoms) contrasts with the azetidine’s four-membered ring and ylidene group. The nitro and chloro substituents increase electrophilicity, directing reactivity toward aromatic substitution rather than cycloaddition.

- Applications : Used as a pharmaceutical intermediate; the nitro group facilitates further functionalization via reduction .

2-(Azepan-1-yl)propan-1-ol

- Structure : Features a seven-membered azepane ring (saturated) attached to propan-1-ol.

- Key Differences : The larger azepane ring reduces steric strain compared to azetidine, altering solubility and metabolic stability. The absence of a ylidene group limits conjugation and reactivity in cycloadditions.

- Applications : Utilized in agrochemicals and fine chemicals due to its stability and hydrogen-bonding capacity .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Combines a thiophene aromatic ring, methylamino group, and propan-1-ol chain.

- Unlike this compound, this compound lacks a strained ring system.

- Applications: Likely employed in drug discovery for its dual hydrogen-bond donor/acceptor properties .

Data Tables: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight | CAS No. | Purity | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₆H₁₀N₂O | 126.16 (estimated) | Not available† | ≥95%‡ | Azetidine, ylidene, hydroxyl |

| 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol | C₆H₈ClN₃O₃ | 205.60 | 1006319-94-3 | 95% | Pyrazole, chloro, nitro, hydroxyl |

| 2-(Azepan-1-yl)propan-1-ol | C₉H₁₉NO | 157.26 | Not available† | ≥95%‡ | Azepane, hydroxyl |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | 183.26 | Not available† | Controlled‡ | Thiophene, methylamino, hydroxyl |

‡Purity inferred from synthesis protocols in references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.